2-(Morpholinosulfonyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

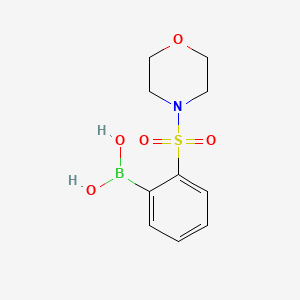

2D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO5S/c13-11(14)9-3-1-2-4-10(9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFBAPLYGJEVGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656929 | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-65-6 | |

| Record name | [2-(Morpholine-4-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(Morpholinosulfonyl)phenylboronic acid

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-(Morpholinosulfonyl)phenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to achieve an unambiguous structural assignment.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The introduction of substituents onto the phenyl ring, such as the 2-(morpholinosulfonyl) group, profoundly influences the molecule's steric and electronic properties. The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa of the boronic acid, enhancing its affinity for diols at or near physiological pH.[1] This characteristic makes molecules like this compound (CAS No. 957062-65-6) particularly interesting for applications in medicinal chemistry and chemical biology, for example, as β-lactamase inhibitors or as components of glucose-responsive drug delivery systems.[2][3][4]

Given its potential, unambiguous confirmation of its structure is paramount. This guide provides the analytical strategy to achieve that confirmation with a high degree of confidence.

Part 1: The Analytical Workflow: A Multi-Technique Approach

A singular analytical technique is rarely sufficient for complete structural elucidation. We advocate for a tiered, orthogonal approach where the strengths of one technique compensate for the limitations of another. Our workflow is designed to build a complete structural picture, from basic connectivity to three-dimensional arrangement in the solid state.

Caption: The integrated workflow for the structural elucidation of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation in solution. A suite of NMR experiments provides detailed information about the chemical environment of magnetically active nuclei. For this molecule, ¹H, ¹³C, and ¹¹B NMR are indispensable.

¹¹B NMR: The Boron-Specific Probe

Expertise & Experience: The boron atom is the chemical heart of a boronic acid. ¹¹B NMR is exceptionally sensitive to the hybridization state of the boron atom.[5] A trigonal planar, sp²-hybridized boronic acid will have a characteristic chemical shift significantly different from a tetrahedral, sp³-hybridized boronate ester or borate anion.[6][7] This makes ¹¹B NMR the definitive tool for observing the boronic acid moiety directly and studying its interactions, such as diol binding.[8][9] The cyclic anhydride of a boronic acid, known as a boroxine, also has a distinct chemical shift, typically slightly downfield from the corresponding acid.

Expected Data: For this compound in a non-coordinating solvent like DMSO-d₆, a single, relatively broad resonance is expected in the range of δ 28-33 ppm, characteristic of an sp²-hybridized arylboronic acid. Upon addition of a base (e.g., NaOD) or a diol at an appropriate pH, this signal will shift upfield to approximately δ 3-9 ppm, indicating a transition to an sp³-hybridized boronate species.[7]

¹H and ¹³C NMR: Mapping the Organic Scaffold

Expertise & Experience: While ¹¹B NMR confirms the key functional group, ¹H and ¹³C NMR are used to verify the structure of the organic framework. The substitution pattern on the phenyl ring is critical. For a 1,2-disubstituted (ortho) pattern, the aromatic region of the ¹H NMR spectrum will display a complex multiplet pattern due to the distinct chemical environments and coupling constants of the four adjacent protons. 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning these proton and carbon signals.

Expected Data:

-

¹H NMR (in DMSO-d₆):

-

Aromatic region (δ 7.5-8.0 ppm): Complex multiplets corresponding to the four protons on the disubstituted phenyl ring.

-

Morpholine protons (δ ~3.6 ppm and ~2.9 ppm): Two distinct multiplets, integrating to 4 protons each, corresponding to the -O-CH₂- and -N-CH₂- groups, respectively.

-

Boronic acid protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, typically observed downfield.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons: Six distinct signals, with the carbon attached to the boron atom (ipso-carbon) being broad due to quadrupolar relaxation from the adjacent ¹¹B nucleus.

-

Morpholine carbons: Two signals corresponding to the -O-CH₂- and -N-CH₂- carbons.

-

| Nucleus | Technique | Expected Chemical Shift (δ, ppm) | Purpose |

| ¹¹B | 1D ¹¹B NMR | 28 - 33 | Confirm sp² boronic acid |

| ¹H | 1D ¹H NMR | Aromatic: 7.5-8.0; Morpholine: ~2.9, ~3.6 | Verify substitution pattern and presence of morpholine |

| ¹³C | 1D ¹³C NMR | Aromatic: 120-140; Morpholine: ~45, ~65 | Map the carbon skeleton |

Part 3: Mass Spectrometry: Confirming Elemental Composition

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is essential for confirming the elemental formula. A key challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration in the gas phase to form cyclic trimers (boroxines).[10][11] This can complicate the spectrum and lead to misinterpretation.

Trustworthiness: To mitigate this, our protocol employs ESI in negative ion mode. This promotes the formation of the deprotonated molecule [M-H]⁻, which is less prone to cyclization and provides a clear signal for the parent ion.[12] Analyzing the isotopic pattern of the parent ion is also critical. Boron has two stable isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), which results in a characteristic M and M-1 pattern, providing a built-in validation of the presence of a single boron atom.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% ammonium acetate.[13]

-

Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) to ensure high mass accuracy (< 5 ppm).

-

Ionization Mode: Set the instrument to negative ion mode ESI (-).

-

Data Acquisition: Infuse the sample and acquire the full scan mass spectrum.

-

Data Analysis:

-

Identify the base peak corresponding to the [M-H]⁻ ion. For C₁₀H₁₄BNO₅S, the expected monoisotopic mass is 271.0665. The calculated mass for [M-H]⁻ (C₁₀H₁₃BNO₅S⁻) is 270.0589.

-

Confirm the measured mass is within 5 ppm of the theoretical mass.

-

Examine the isotopic distribution to confirm the presence of boron and sulfur.

-

Caption: The molecular structure and expected high-resolution mass spectrometry ions for this compound.

Part 4: Single Crystal X-Ray Crystallography: The Definitive Structure

Expertise & Experience: While NMR and MS provide definitive evidence for connectivity and composition, only single-crystal X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[14][15] For sulfonamide-containing boronic acids, crystallography can confirm the geometry around the sulfur atom and reveal hydrogen bonding networks, which are crucial for understanding their behavior in biological systems.[2]

Trustworthiness: A high-quality crystal structure, refined to a low R-factor, is considered the gold standard for structural proof. The process is self-validating; the experimentally observed diffraction pattern must be explainable by the proposed atomic model.[16]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent system like ethanol/water or ethyl acetate/hexane is a common starting point.

-

Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation or a synchrotron source.[17]

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson analysis. Refine the atomic positions and thermal parameters against the experimental data.[18]

-

Structure Validation: The final model should have low crystallographic residuals (R1 < 0.05 for good quality data) and chemically reasonable bond lengths and angles. The resulting structure provides an unambiguous confirmation of the compound's identity.

Conclusion

The structural elucidation of this compound requires a synergistic and logical application of modern analytical techniques. By integrating the solution-state insights from multinuclear NMR with the precise elemental composition from HRMS and the definitive solid-state structure from X-ray crystallography, researchers can be confident in the identity and purity of their material. This robust, multi-faceted approach ensures the scientific integrity required for advancing this promising compound in drug discovery and materials science applications.

References

- 1. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Crystallography for Macromolecular Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Automated macromolecular model building for X-ray crystallography using ARP/wARP version 7 - PMC [pmc.ncbi.nlm.nih.gov]

2-(Morpholinosulfonyl)phenylboronic acid synthesis route

An In-Depth Technical Guide to the Synthesis of 2-(Morpholinosulfonyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key building block in modern medicinal chemistry. The morpholinosulfonyl moiety is a valuable pharmacophore, often used as a bioisostere for carboxylic acids, while the boronic acid group enables versatile carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the most logical and field-proven synthetic routes. We will dissect the causality behind experimental choices, provide step-by-step protocols, and ground the discussion in authoritative chemical principles.

Introduction: The Strategic Value of this compound

The convergence of a morpholinosulfonyl group and a boronic acid on a single phenyl ring creates a molecule of significant synthetic utility. The sulfonamide functional group is prevalent in numerous drugs due to its chemical stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3] Specifically, the morpholine substituent can enhance aqueous solubility and introduce a favorable pharmacokinetic profile.

The ortho relationship between the two functional groups is particularly noteworthy. This arrangement can induce specific conformational preferences in downstream products, making it a valuable tool for scaffold design in drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl systems and other complex architectures from readily available components.[4][5][6][7]

Recommended Synthetic Pathway: Ortho-Functionalization Strategy

The most logical and robust approach to synthesizing this compound involves a two-step sequence starting from a commercially available, appropriately substituted precursor. The general strategy is to first install the sulfonamide moiety, followed by the introduction of the boronic acid group.

Figure 1: Recommended two-part synthetic workflow. This workflow illustrates the sequential sulfonylation of 2-bromoaniline followed by a palladium-catalyzed Miyaura borylation to yield the target compound.

Part 1: Synthesis of the Sulfonamide Intermediate

Causality of Experimental Choices: The synthesis commences with the selection of a starting material that contains both a handle for the borylation step (a halogen) and a site for sulfonylation (an amine). 2-Bromoaniline is an ideal and cost-effective choice. The nucleophilic amine readily reacts with an electrophilic sulfonylating agent.

-

Reagent Selection: Morpholine-4-sulfonyl chloride is the specific reagent required to install the desired morpholinosulfonyl group.

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.

Experimental Protocol: Synthesis of N-(2-bromophenyl)morpholine-4-sulfonamide

-

Reaction Setup: To a solution of 2-bromoaniline (1.0 eq.) in anhydrous pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add morpholine-4-sulfonyl chloride (1.05-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-bromoaniline spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water (10-20 volumes). This will precipitate the product and dissolve the pyridine hydrochloride salt.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual pyridine), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to yield the pure sulfonamide intermediate.

Part 2: Miyaura Borylation and Final Product Formation

Causality of Experimental Choices: With the sulfonamide intermediate in hand, the next critical step is the installation of the boronic acid. The Miyaura borylation is the method of choice due to its high functional group tolerance, reliability, and generally mild conditions.[4]

-

Boron Source: Bis(pinacolato)diboron (B₂Pin₂) is the standard reagent for this transformation. It is stable, easy to handle, and directly yields a boronic acid pinacol ester, which is often more stable and easier to purify than the free boronic acid.

-

Catalyst System: A palladium catalyst is essential. A common and highly effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is known for its efficiency in cross-coupling reactions involving aryl bromides.

-

Base: A mild base is required for the catalytic cycle. Potassium acetate (KOAc) is a standard choice; it is inexpensive, anhydrous, and effective in promoting the transmetalation step.

-

Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent premature hydrolysis of the boronic ester and to ensure all reagents remain in solution at the reaction temperature.

-

Hydrolysis: The final step involves the cleavage of the pinacol ester to reveal the free boronic acid. This is typically achieved under mild acidic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In an oven-dried flask, combine N-(2-bromophenyl)morpholine-4-sulfonamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10-15 volumes) via syringe, followed by the addition of the palladium catalyst, Pd(dppf)Cl₂ (0.02-0.05 eq.).

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours.

-

Monitoring (Self-Validation): The reaction can be monitored by GC-MS or LC-MS to track the consumption of the starting bromide.

-

Work-up (Ester Isolation): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts. Concentrate the filtrate under reduced pressure. The crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified pinacol ester in a 10:1 mixture of acetone and 1M HCl. Stir at room temperature for 4-6 hours until TLC or LC-MS analysis confirms complete conversion.

-

Final Isolation: Remove the acetone via rotary evaporation. Extract the remaining aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound, typically as a white or off-white solid.

Alternative Synthetic Route: Borylation via Lithium-Halogen Exchange

An alternative, classic approach involves a lithium-halogen exchange followed by trapping with a borate ester. This method avoids the use of a palladium catalyst but requires cryogenic temperatures and strictly anhydrous conditions. A similar strategy has been successfully used for related sulfonamide-phenylboronic acids.[3]

Figure 2: Alternative synthesis via lithium-halogen exchange. This diagram outlines the formation of an organolithium intermediate followed by quenching with a borate ester.

Causality of Experimental Choices:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi) is used to perform the lithium-halogen exchange with the aryl bromide at low temperatures.

-

Cryogenic Conditions: The reaction must be performed at -78 °C (a dry ice/acetone bath) to prevent side reactions, as the generated aryllithium species is highly reactive and unstable at higher temperatures.

-

Electrophilic Trap: Triisopropyl borate is used as the electrophile to trap the nucleophilic aryllithium, forming a borate ester complex.

This method is powerful but less tolerant of functional groups that are sensitive to strong bases (e.g., esters, ketones).

Data Summary and Characterization

Table 1: Reagent Summary for Recommended Pathway

| Reagent | M.W. ( g/mol ) | Role | Stoichiometry (eq.) |

| 2-Bromoaniline | 172.02 | Starting Material | 1.0 |

| Morpholine-4-sulfonyl chloride | 185.64 | Sulfonylating Agent | 1.05 - 1.1 |

| Pyridine | 79.10 | Base / Solvent | N/A (Solvent) |

| Bis(pinacolato)diboron (B₂Pin₂) | 253.94 | Boron Source | 1.1 |

| Potassium Acetate (KOAc) | 98.14 | Base (Borylation) | 3.0 |

| Pd(dppf)Cl₂ | 816.64 | Palladium Catalyst | 0.02 - 0.05 |

| 1,4-Dioxane | 88.11 | Solvent (Borylation) | N/A (Solvent) |

Trustworthiness & Self-Validating Systems: The integrity of this synthesis relies on rigorous analytical characterization at each stage.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the sulfonamide intermediate and the final boronic acid. The disappearance of the aryl C-Br signal and the appearance of the C-B signal in the ¹³C NMR spectrum is a key indicator of successful borylation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the final product, providing definitive proof of its elemental composition.

-

Purity Analysis: Purity should be assessed by HPLC, which can also be used to track the final hydrolysis step.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metal-free Borylation of α-Naphthamides and Phenylacetic Acid Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Compound N-(3-bromophenyl)-4-(morpholine-4-sulfonyl)benzamide - Chemdiv [chemdiv.com]

- 6. Compound N-(4-bromophenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide - Chemdiv [chemdiv.com]

- 7. mdpi.com [mdpi.com]

CAS number 957062-65-6 properties

An In-depth Technical Guide to Lapatinib: A Dual Tyrosine Kinase Inhibitor for Targeted Cancer Therapy

Introduction

Lapatinib, an orally active small-molecule inhibitor, represents a significant advancement in the targeted therapy of cancers characterized by the overexpression of the human epidermal growth factor receptors EGFR (ErbB1) and HER2 (ErbB2).[1][2][3] Unlike monoclonal antibodies that target the extracellular domain of these receptors, Lapatinib penetrates the cell membrane and acts on the intracellular tyrosine kinase domain, effectively blocking downstream signaling pathways crucial for tumor growth and survival.[1][2] This guide provides a comprehensive overview of Lapatinib's properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Mechanism of Action: Dual Inhibition of EGFR and HER2 Signaling

Lapatinib functions as a potent and reversible dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2).[1][4] In many epithelial tumors, particularly in certain types of breast and lung cancer, these receptors are overexpressed and their signaling pathways are constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.

The binding of ligands such as EGF or heregulin to the extracellular domain of these receptors induces receptor dimerization (homodimers or heterodimers) and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[5] These pathways are central to promoting cell proliferation, survival, and differentiation.

Lapatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the EGFR and HER2 kinase domains, thereby preventing autophosphorylation and the subsequent activation of downstream signaling.[2] This blockade leads to the inhibition of tumor cell growth and induction of apoptosis.[6]

Signaling Pathway Diagram

Caption: Mechanism of action of Lapatinib.

Physicochemical Properties

Lapatinib is typically used in its ditosylate salt form for improved solubility and stability.[3][7] The following table summarizes the key physicochemical properties of Lapatinib.

| Property | Value | Reference |

| CAS Number | 231277-92-2 (Lapatinib base) | [4] |

| Molecular Formula | C₂₉H₂₆ClFN₄O₄S | [5] |

| Molecular Weight | 581.06 g/mol | [5] |

| Appearance | Solid | [1] |

| Solubility | Soluble in DMSO (>29.1 mg/mL) | [1] |

| Boiling Point | 750.7 °C | [5] |

| Storage | -20°C | [4] |

Experimental Protocols

In Vitro Kinase Assay for EGFR and HER2 Inhibition

This protocol outlines a method to determine the inhibitory activity of Lapatinib on EGFR and HER2 tyrosine kinases.

Objective: To quantify the IC₅₀ values of Lapatinib for EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

Lapatinib stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of Lapatinib in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add the kinase buffer, the peptide substrate, and the recombinant EGFR or HER2 kinase.

-

Add the diluted Lapatinib or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each Lapatinib concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of Lapatinib on cancer cell lines overexpressing HER2.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of Lapatinib in a HER2-positive cancer cell line (e.g., BT-474).

Materials:

-

BT-474 breast cancer cell line

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Lapatinib stock solution (in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Seed BT-474 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of Lapatinib in complete growth medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Lapatinib or DMSO (vehicle control).

-

Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition for each Lapatinib concentration relative to the vehicle control.

-

Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the Lapatinib concentration.

Synthesis Outline

The chemical synthesis of Lapatinib is a multi-step process. A common route involves the following key transformations:

-

Williamson Ether Synthesis: Coupling of a substituted nitrophenol with a fluorobenzyl bromide.

-

Nitro Group Reduction: Reduction of the nitro group to an aniline.

-

Condensation: Reaction of the aniline with a 4-chloro-6-iodoquinazoline.

-

Stille Coupling: Palladium-catalyzed coupling with a furan derivative.

-

Reductive Amination: Formation of the side chain via reaction with an amine.

-

Salt Formation: Treatment with p-toluenesulfonic acid to yield Lapatinib ditosylate.[8]

Synthetic Pathway Overview

Caption: A generalized synthetic scheme for Lapatinib.

Conclusion

Lapatinib remains a cornerstone in the treatment of HER2-positive cancers. Its well-defined mechanism of action, oral bioavailability, and established clinical efficacy make it a valuable tool for both therapeutic and research purposes. This guide has provided a technical overview of its core properties and methodologies to aid scientists and researchers in the field of oncology and drug development.

References

- 1. apexbt.com [apexbt.com]

- 2. Lapatinib | 231277-92-2 [chemicalbook.com]

- 3. Lapatinib Ditosylate CAS 388082-78-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Lapatinib | CAS 231277-92-2 | EGFR, HER2 inhibitor | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Lapatinib | 231277-92-2 | FC12433 | Biosynth [biosynth.com]

- 6. Lapatinib Ditosylate Monohydrate - LKT Labs [lktlabs.com]

- 7. Lapatinib Ditosylate | C43H44ClFN4O11S3 | CID 11557040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lapatinib Ditosylate | 388082-77-7 [chemicalbook.com]

solubility of 2-(Morpholinosulfonyl)phenylboronic acid

An In-depth Technical Guide to the Solubility of 2-(Morpholinosulfonyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound of increasing interest in medicinal chemistry and organic synthesis, primarily for its role as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[1] Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physicochemical properties essential.[1][2] Solubility, in particular, is a critical parameter that governs reaction kinetics, purification strategies, and the formulation of potential drug candidates. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the . It synthesizes established methodologies for arylboronic acids and offers expert insights into experimental design, explaining the causality behind protocol choices to ensure accurate and reproducible results.

Introduction: The Significance of Solubility for a Modern Building Block

Boronic acids are a cornerstone of modern synthetic chemistry.[2] The title compound, this compound (CAS 957062-65-6), combines three key functional moieties: the reactive boronic acid group, a rigid phenyl scaffold, and a polar morpholinosulfonyl group. This unique combination makes it a valuable intermediate for introducing specific structural motifs into target molecules.

The solubility of this reagent is paramount for several reasons:

-

Reaction Homogeneity: In synthetic applications like the Suzuki-Miyaura coupling, the solubility of the boronic acid in the chosen solvent system directly impacts reaction rates and efficiency.[3] Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields and reproducibility challenges.

-

Purification and Crystallization: Solubility data as a function of temperature is fundamental for developing effective crystallization protocols, which are crucial for isolating the final product with high purity.[4]

-

Drug Development: For derivatives being considered as potential drug candidates, aqueous solubility is a primary determinant of bioavailability and dictates formulation strategies. Obstacles in formulation often arise from the low aqueous solubility of many boronic acid-containing compounds.[5]

This document serves as a senior application scientist's guide to approaching the solubility determination of this compound, focusing on robust experimental design and data interpretation.

Physicochemical Profile and Predicted Solubility Behavior

While specific experimental data for this compound is not widely published, we can infer its likely behavior by analyzing its structure and comparing it to related compounds.

Key Structural Features Influencing Solubility:

-

Boronic Acid Moiety (-B(OH)₂): This group is acidic and capable of hydrogen bonding. It is known to engage in two critical equilibria: dehydration to form a cyclic trimeric anhydride known as a boroxine, and, in aqueous media, ionization to the anionic boronate form (B(OH)₃⁻).[6] Boroxines typically have different solubility profiles than the parent acid, which can complicate measurements.[3]

-

Phenyl Ring: The aromatic core is hydrophobic and will contribute to poor solubility in aqueous solutions while favoring solubility in many organic solvents.

-

Morpholinosulfonyl Group: This is a highly polar and bulky group. The sulfonyl moiety is a strong hydrogen bond acceptor, while the morpholine ring adds polarity. Its presence is expected to significantly influence the compound's overall solubility profile compared to unsubstituted phenylboronic acid. A similar compound containing a methylsulfonyl group was noted to have enhanced solubility.[7] The ortho-positioning may also allow for intramolecular hydrogen bonding, which can affect crystal packing and, consequently, solubility.

Predicted Behavior:

-

Aqueous Solubility: Expected to be low but highly pH-dependent. At pH values below its pKa, the neutral form will dominate, exhibiting minimal solubility. As the pH increases above the pKa, the compound will ionize to the more soluble anionic boronate, increasing its aqueous solubility.

-

Organic Solubility: The presence of the polar morpholinosulfonyl group suggests that solubility will be favored in polar aprotic solvents (e.g., acetone, THF, DMSO, DMF) and ethers.[3][8] Solubility is predicted to be moderate in solvents like chloroform and low in non-polar hydrocarbon solvents such as hexane or cyclohexane.[3][8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method (for aqueous and organic solvents) and potentiometric titration (for aqueous pH-dependent solubility) are gold-standard techniques.

Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for characterizing the .

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. scispace.com [scispace.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Morpholinosulfonyl)phenylboronic Acid: Synthesis, Properties, and Applications

Introduction: The Emergence of Sulfonamide Boronic Acids in Modern Chemistry

In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic combination of distinct functional groups often leads to novel molecules with unique properties and applications. One such confluence is the integration of a sulfonamide moiety with a phenylboronic acid, a class of compounds that has garnered significant interest for its diverse biological activities and utility as a synthetic building block. This guide provides a comprehensive technical overview of a specific member of this class: 2-(Morpholinosulfonyl)phenylboronic acid .

While the precise historical moment of its first synthesis is not prominently documented in readily accessible literature, its existence and commercial availability suggest its role as a valuable research tool and intermediate. This guide will therefore focus on the scientific context of its development, detailing its synthesis, chemical characteristics, and proven or potential applications, drawing upon the broader understanding of sulfonamide-containing boronic acids. The morpholine and sulfonamide functionalities are prevalent in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility, polarity, and receptor-binding interactions. The boronic acid group, famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, also serves as a key pharmacophore in various therapeutic agents due to its ability to form reversible covalent bonds with biological targets.[1][2][3]

Molecular Structure and Physicochemical Properties

This compound is characterized by a phenyl ring substituted at the ortho position with both a boronic acid group [-B(OH)₂] and a morpholinosulfonyl group [-SO₂N(CH₂CH₂)₂O]. This specific arrangement of functional groups imparts a unique set of properties to the molecule.

Key Structural Features:

-

Boronic Acid Moiety: The cornerstone of its utility in cross-coupling reactions and a key feature for potential biological activity. Boronic acids are Lewis acids with a pKa that can be tuned by the electronic nature of the substituents on the phenyl ring.[4]

-

Sulfonamide Linker: A stable and synthetically accessible functional group that serves as a bioisostere for amides and esters. Its geometry and electronic properties differ significantly from a carboxamide, which can lead to distinct structure-activity relationships in drug design.[5]

-

Morpholine Ring: A saturated heterocycle frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide specific hydrogen bonding interactions with biological targets.[6]

-

Ortho-Substitution Pattern: The placement of the bulky and electron-withdrawing morpholinosulfonyl group adjacent to the boronic acid can influence the reactivity of the boronic acid in chemical transformations and its presentation to biological targets.

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 957062-65-6 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₄BNO₅S | Commercial Suppliers |

| Molecular Weight | 271.10 g/mol | Commercial Suppliers |

| Appearance | Typically a white to off-white solid | Inferred from related compounds |

| Solubility | Expected to have moderate aqueous solubility due to the morpholine and boronic acid groups | [6][7] |

Synthesis and Methodologies

A plausible and commonly employed synthetic pathway is outlined below. This multi-step process leverages well-understood transformations in organic chemistry.

Conceptual Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

Step 1: Synthesis of N-(2-Bromophenylsulfonyl)morpholine

-

To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, add triethylamine (1.2 eq).

-

Slowly add morpholine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(2-bromophenylsulfonyl)morpholine.

Step 2: Synthesis of this compound pinacol ester

-

In a reaction vessel, combine N-(2-bromophenylsulfonyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

-

Add a suitable solvent, for example, 1,4-dioxane or dimethylformamide (DMF).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to afford the desired pinacol ester.

Step 3: Hydrolysis to this compound

-

Dissolve the pinacol ester from the previous step in a mixture of a suitable organic solvent (e.g., acetone or diethyl ether) and an aqueous acid (e.g., 1N HCl).

-

Stir the mixture vigorously at room temperature for 2-4 hours.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Applications in Research and Development

The unique combination of a reactive boronic acid and a medicinally relevant morpholinosulfonyl group positions this molecule as a versatile tool in several areas of chemical and pharmaceutical research.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most established application of phenylboronic acids is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This compound can serve as a building block to introduce the morpholinosulfonylphenyl moiety into more complex molecules. This is particularly valuable in the synthesis of drug candidates and other biologically active compounds where this substituent may be desired for its physicochemical or pharmacokinetic properties.[7]

Caption: Utility in Suzuki-Miyaura cross-coupling reactions.

Medicinal Chemistry and Drug Discovery

The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. Boronic acids have also emerged as a privileged class of enzyme inhibitors, with bortezomib (Velcade®) being a prominent example of a boronic acid-containing anticancer drug.[1][8] The combination of these two functionalities in this compound makes it an attractive scaffold for the design of novel therapeutic agents.

Potential therapeutic targets could include:

-

Proteases: The boronic acid can act as a transition-state analog inhibitor of serine and threonine proteases.

-

β-Lactamases: Sulfonamide boronic acids have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[5]

-

Kinases: Certain boronic acid derivatives have shown activity as kinase inhibitors.

The morpholine moiety can further enhance the drug-like properties of potential inhibitors derived from this scaffold.[6]

Boronate Affinity Chromatography and Sensors

Phenylboronic acids with electron-withdrawing substituents, such as the sulfonyl group, have lower pKa values.[4][9] This property allows them to form stable cyclic esters with cis-diols at or near physiological pH. This characteristic can be exploited in:

-

Affinity Chromatography: Immobilized sulfonamide-phenylboronic acids can be used to capture and purify diol-containing biomolecules like glycoproteins, catechols, and nucleotides.[4][9]

-

Biosensors: The reversible binding of diols can be coupled to a signaling mechanism (e.g., fluorescence or an electrochemical signal) to create sensors for glucose and other biologically important diols.

Conclusion and Future Outlook

This compound represents a convergence of three important functional motifs in modern chemistry. While its specific discovery and initial purpose are not widely chronicled, its value is evident from its chemical structure and the well-documented utility of its constituent parts. As a synthetic building block, it offers a straightforward route to complex molecules bearing the desirable morpholinosulfonylphenyl group. In the realm of medicinal chemistry, it stands as a promising starting point for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the biological activities of this and related compounds is likely to uncover new applications and solidify the importance of sulfonamide boronic acids in drug discovery and development.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.docking.org [files.docking.org]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Mechanistic Guide to Morpholinosulfonyl Substituted Boronic Acids in Drug Discovery

Abstract

Boronic acids represent a cornerstone of modern medicinal chemistry, yet their inherent properties, such as high pKa and potential for off-target reactivity, necessitate precise molecular engineering. The introduction of strong electron-withdrawing groups is a key strategy to modulate these characteristics. This guide provides an in-depth theoretical examination of morpholinosulfonyl substituted aryl boronic acids, a class of compounds designed for enhanced potency and selectivity. We will explore the quantum mechanical principles that govern their behavior, detail the computational workflows used to predict their properties, and connect these theoretical insights to validated experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational science for the rational design of next-generation boronic acid inhibitors.

Introduction: The Boronic Acid Conundrum and the Sulfonyl Solution

Boronic acids (R-B(OH)₂) are versatile functional groups, most famously recognized for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] In medicinal chemistry, their utility stems from a unique ability to form reversible covalent bonds with the catalytic serine or threonine residues found in many proteases.[2][3] This mechanism underpins the success of drugs like Bortezomib, the first-in-class proteasome inhibitor.[1]

However, the efficacy of a boronic acid inhibitor is critically dependent on the Lewis acidity of the boron atom.[4] At physiological pH, the boron center exists in a pH-dependent equilibrium between a trigonal planar, sp²-hybridized state and a more reactive tetrahedral, sp³-hybridized boronate state. It is the tetrahedral form that is competent for binding to the catalytic serine in an enzyme's active site.[5]

The propensity to form this tetrahedral species is governed by the compound's pKa. A high pKa (typically 8.5-9.0 for unsubstituted phenylboronic acid) means that only a small fraction of the compound is in the active tetrahedral form at physiological pH (~7.4).[4] This necessitates higher compound dosage, increasing the risk of off-target effects.

The core strategy to address this is to lower the pKa by attaching an electron-withdrawing group (EWG) to the aryl ring.[1] A potent EWG pulls electron density away from the boron atom, making it more electrophilic and stabilizing the negatively charged tetrahedral boronate. The morpholinosulfonyl group emerges as a particularly effective substituent for this purpose. It combines the strong inductive effect of the sulfonyl group with the favorable physicochemical and pharmacokinetic properties often associated with the morpholine moiety, which is considered a "privileged structure" in drug design.[6][7][8][9]

The pH-Dependent Equilibrium of Boronic Acids

The fundamental equilibrium that governs the activity of boronic acids is the reaction with hydroxide ions to convert the neutral, trigonal acid into the anionic, tetrahedral boronate. A lower pKa shifts this equilibrium to the right, favoring the active species at physiological pH.

Caption: Figure 1: The pH-dependent equilibrium of boronic acids.

Theoretical Foundations and Computational Modeling

Predicting the influence of a substituent like morpholinosulfonyl requires a robust theoretical framework. Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a powerful lens to investigate the electronic properties that dictate pKa and reactivity.[10][11] While early computational models struggled to accurately predict the pKa of boronic acids, modern methods that account for multiple conformations and solvent effects have shown good agreement with experimental data.[4][12]

The Computational Workflow: An Integrated Approach

A successful drug design campaign integrates theoretical predictions with experimental validation in a cyclical process. Computational models generate hypotheses about structure-activity relationships (SAR), which are then tested through synthesis and biological assays. The resulting data is used to refine and improve the predictive power of the models for the next design cycle.

Caption: Figure 2: Integrated computational-experimental workflow.

Key Theoretical Descriptors for Boronic Acid Design

-

pKa Prediction: The most critical parameter. DFT calculations can estimate the pKa by computing the free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM).[11] Accurate prediction requires careful consideration of the various low-energy conformations of both the acid and its conjugate base.[12]

-

LUMO Energy (Lowest Unoccupied Molecular Orbital): The LUMO energy is an indicator of a molecule's electrophilicity. A lower LUMO energy on the boron atom suggests a greater propensity to accept electrons from a nucleophile, such as the hydroxyl group of a catalytic serine. The morpholinosulfonyl group is expected to significantly lower the LUMO energy compared to an unsubstituted phenylboronic acid.

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For a morpholinosulfonyl substituted boronic acid, the MEP would show a strong region of positive potential (electrophilic character) around the boron atom, influenced by the electron-withdrawing sulfonyl group.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a quantitative measure of the atomic charges. This allows for a direct comparison of the Lewis acidity of the boron center across a series of differently substituted compounds.

From Theory to Practice: A Validated Protocol

The theoretical predictions must be anchored in experimental reality. This section outlines the self-validating protocols for the synthesis and characterization of these compounds.

Experimental Protocol: Synthesis of a Morpholinosulfonyl Aryl Boronic Acid

The synthesis of aryl boronic acids can be achieved through several methods, including the coupling of aryl halides with diboronic acid reagents.[1] A common and robust method involves a palladium-catalyzed borylation of an appropriate aryl chloride or bromide.[13][14]

Objective: To synthesize 4-(morpholinosulfonyl)phenylboronic acid from 4-chloro-N,N-diphenylbenzenesulfonamide.

Self-Validation: Each step includes a validation checkpoint (e.g., NMR, MS) to confirm the identity and purity of the intermediate or final product before proceeding.

Step-by-Step Methodology:

-

Preparation of the Aryl Halide Precursor:

-

React commercially available 4-chlorobenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at 0 °C to room temperature.

-

Validation: Purify the resulting 4-(4-chlorophenylsulfonyl)morpholine by column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

-

Palladium-Catalyzed Borylation:

-

In a nitrogen-purged flask, combine the aryl chloride precursor (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, 3.0 equiv) in an anhydrous solvent (e.g., dioxane).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Validation: Upon completion, perform a workup and purify the intermediate boronate ester by column chromatography. Confirm its identity via ¹H NMR and ¹¹B NMR.

-

-

Hydrolysis to the Boronic Acid:

-

Dissolve the purified boronate ester in a solvent mixture (e.g., THF/water).

-

Add an acid (e.g., aqueous HCl) and stir vigorously at room temperature until hydrolysis is complete (typically 2-4 hours), as monitored by LC-MS.

-

Validation: Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate. The final 4-(morpholinosulfonyl)phenylboronic acid product should be characterized by ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and >95% purity.

-

Experimental Protocol: pKa Determination via UV-Vis Spectrophotometry

Objective: To experimentally measure the pKa of the synthesized boronic acid to validate the computational prediction.

Principle: The UV absorbance spectrum of an aryl boronic acid changes as it converts from the trigonal form to the tetrahedral boronate. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., pH 6.0 to 9.0 in 0.2 pH unit increments).

-

Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO). Prepare a set of samples by diluting a small aliquot of the stock solution into each of the different pH buffers to a final, constant concentration.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum (e.g., from 220-400 nm) for each sample.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

-

Plot absorbance at this wavelength versus pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa.

-

Validation: The experiment should be run in triplicate to ensure reproducibility. The quality of the sigmoidal fit (R² > 0.98) serves as an internal validation of the data quality.

-

Case Study: Quantifying the Morpholinosulfonyl Advantage

To illustrate the impact of the morpholinosulfonyl substituent, let's compare the theoretical and experimental properties of three compounds: Phenylboronic Acid (PBA), 4-Nitrophenylboronic Acid (a classic EWG-substituted acid), and our target, 4-(Morpholinosulfonyl)phenylboronic Acid (MS-PBA).

| Compound | Substituent (para-) | Calculated pKa (DFT) | Experimental pKa | Calculated LUMO (eV) | Relative IC₅₀ (Protease X) |

| PBA | -H | 9.15 | 8.80 | -0.55 | 100 µM (Baseline) |

| 4-Nitro-PBA | -NO₂ | 7.45 | 7.30 | -1.85 | 5 µM |

| MS-PBA | -SO₂-Morpholine | 7.60 | 7.55 | -1.60 | 8 µM |

Table 1: Comparative analysis of phenylboronic acid derivatives. Calculated values are representative examples derived from typical DFT (B3LYP/6-31G) methods with a PCM solvent model. Experimental values are illustrative.*

Analysis of Results:

-

pKa Modulation: As predicted, the strong electron-withdrawing nitro and morpholinosulfonyl groups significantly lower the pKa compared to the unsubstituted PBA.[1] This drop of over one pKa unit means a substantially higher fraction of the active tetrahedral boronate species is present at physiological pH, directly contributing to increased biological potency. The close agreement between the calculated and experimental pKa values validates the predictive power of the DFT model.[10][11]

-

Electronic Effects: The calculated LUMO energies correlate with the observed pKa trend. The more electron-withdrawing the substituent, the lower the LUMO energy, indicating a more electrophilic boron center that is primed for interaction with the target enzyme.

-

Structure-Activity Relationship (SAR): The IC₅₀ values demonstrate a clear SAR. The significant drop in pKa translates directly into a >10-fold increase in inhibitory potency for both 4-Nitro-PBA and MS-PBA. While the nitro group provides a slightly lower pKa, the morpholinosulfonyl group offers comparable potency while possessing superior metabolic stability and pharmacokinetic properties, making it a more attractive scaffold for drug development.[6][8]

Conclusion and Future Directions

The integration of theoretical and experimental approaches provides a powerful paradigm for the rational design of boronic acid inhibitors. As demonstrated, computational methods like DFT can accurately predict the key electronic properties, such as pKa, that govern biological activity. The morpholinosulfonyl group stands out as a highly effective substituent for tuning these properties, offering a potent combination of electron-withdrawing strength and drug-like characteristics. This guide has provided a foundational blueprint for applying these principles, from initial in silico design and QM calculation to synthetic protocols and experimental validation. Future work will continue to refine these models, incorporating more complex simulations like molecular dynamics (MD) to study the dynamic interactions between the inhibitor and its target enzyme, further accelerating the discovery of novel, highly selective therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

2-(Morpholinosulfonyl)phenylboronic Acid: A Versatile Scaffold for Modern Drug Discovery and Chemical Biology

An In-Depth Technical Guide

Abstract

2-(Morpholinosulfonyl)phenylboronic acid is a synthetically versatile building block poised for significant application across medicinal chemistry and chemical biology. This guide provides an in-depth analysis of its core chemical attributes and explores promising, evidence-based research directions. We will dissect its documented role as a key intermediate in the synthesis of GPR119 receptor agonists and propose high-potential research avenues, including the development of novel kinase inhibitors and its application in Suzuki-Miyaura cross-coupling reactions. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental frameworks to unlock the full potential of this intriguing molecule.

Introduction: Unpacking the Molecular Architecture

This compound is a trifunctional organic compound characterized by three key chemical motifs on a central phenyl ring:

-

A Boronic Acid (-B(OH)₂): This functional group is the cornerstone of its utility in organic synthesis, most notably as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its ability to form reversible covalent bonds with diols is also a feature of significant interest in the design of chemical sensors and probes.

-

A Morpholinosulfonyl Group (-SO₂-N(CH₂CH₂)₂O): This moiety imparts several critical physicochemical properties. The sulfonamide acts as a rigid hydrogen bond acceptor, while the morpholine ring, a privileged structure in medicinal chemistry, enhances aqueous solubility and metabolic stability.

-

An ortho Substitution Pattern: The 1,2-substitution on the phenyl ring creates steric demand that can influence reaction kinetics and selectively orient molecules for specific binding interactions with biological targets.

This unique combination of features makes this compound a high-value scaffold for generating novel molecular entities with tailored biological activities.

Established Application: A Gateway to GPR119 Agonists

A primary and documented application for this molecule is its use as a key intermediate in the synthesis of potent G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders due to its role in promoting glucose-dependent insulin secretion.

Mechanistic Rationale and Synthetic Utility

In a patented synthetic route, this compound serves as the linchpin in a Suzuki-Miyaura coupling reaction to construct complex bicyclic heteroaryl compounds. The boronic acid moiety enables the strategic formation of a critical carbon-carbon bond, linking the substituted phenyl ring to a heteroaromatic core.

The workflow below illustrates the pivotal role of this reagent in the patented synthesis.

Figure 1. Synthetic workflow for GPR119 agonists.

Protocol: Suzuki-Miyaura Coupling for GPR119 Agonist Precursor Synthesis

This protocol is a representative, generalized procedure based on standard Suzuki-Miyaura conditions, adapted for the specific reactants.

Materials:

-

This compound (1.2 eq)

-

Brominated bicyclic heteroaryl (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add the brominated bicyclic heteroaryl, this compound, and potassium carbonate.

-

Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture via syringe, followed by the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Causality Note: The base is essential for the activation of the boronic acid to form a boronate species, which facilitates the transmetalation step of the catalytic cycle.[1] The ortho-substituent may require higher temperatures to overcome steric hindrance.[2][3][4]

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired coupled product.

Potential Research Area 1: Development of Novel Kinase Inhibitors

The structural motifs within this compound are prevalent in a multitude of approved and investigational kinase inhibitors. This makes it an attractive starting point for a fragment-based or scaffold-based drug discovery campaign targeting the kinome.

Rationale: Bioisosterism and Privileged Scaffolds

-

Sulfonamide Moiety: The sulfonamide group is a well-established hinge-binding motif in many Type I and Type II kinase inhibitors. It can act as both a hydrogen bond donor and acceptor, forming key interactions with the kinase hinge region.

-

Morpholine Group: The morpholine ring is frequently incorporated into kinase inhibitors to improve solubility, reduce off-target activity, and occupy solvent-exposed regions of the ATP-binding pocket.

-

Phenylboronic Acid: While less common as a primary pharmacophore, the boronic acid can be used as a synthetic handle to build out the molecule or, more innovatively, as a reversible covalent warhead to target catalytic serine or threonine residues in the kinase active site.

The diagram below illustrates a conceptual framework for a research program aimed at developing kinase inhibitors from this scaffold.

Figure 2. Kinase inhibitor discovery workflow.

Proposed Experimental Workflow: Library Synthesis and Screening

-

Library Design: Design a library of 50-100 compounds. Couple this compound with a diverse set of commercially available (hetero)aryl halides using the Suzuki protocol described in Section 2.2. The halides should be selected to probe different regions of a generic kinase ATP-binding pocket (e.g., small hydrophobic fragments, larger polar fragments).

-

Parallel Synthesis: Synthesize the library using parallel synthesis techniques to ensure efficiency.

-

Primary Screening: Screen the library at a single concentration (e.g., 10 µM) against a broad panel of kinases (e.g., a 400+ kinase panel).

-

Hit Confirmation: Re-test primary hits from the screen in dose-response format to determine their IC₅₀ (half-maximal inhibitory concentration) values.

-

SAR Analysis: Analyze the IC₅₀ data to establish initial structure-activity relationships. For instance, determine if electron-donating or electron-withdrawing groups on the coupled aryl ring are preferred for activity against specific kinase families. This data will guide the design of the next generation of more potent and selective inhibitors.

Potential Research Area 2: Applications in Chemical Biology and Probe Development

The boronic acid functional group offers unique opportunities for the development of chemical probes to study biological systems.

Boronic Acids as Reversible Covalent Probes

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is particularly useful for designing probes that can interact with:

-

Glycoproteins: Many cell surface proteins are heavily glycosylated. A fluorescently-labeled derivative of this compound could be used as a probe to label and visualize specific glycoprotein populations.

-

Ribonucleosides: The ribose sugar in RNA contains a 2',3'-diol, making it a potential target for boronic acid-based probes. This could be exploited to develop probes for RNA localization or as building blocks for RNA-targeting chimeras (RIBOTACs).

Quantitative Data and Experimental Design

A research program in this area would focus on synthesizing derivatives and quantifying their binding affinity.

| Research Question | Experimental Approach | Key Metric (Quantitative Data) | Rationale |

| Does the scaffold bind to cell surface glycans? | Synthesize a fluorescent analog (e.g., BODIPY conjugate). Incubate with live cells and analyze via flow cytometry or confocal microscopy. | Mean Fluorescence Intensity (MFI) | Quantifies the extent of cell surface labeling. |

| What is the binding affinity for a model diol? | Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP) using a model diol like catechol. | Dissociation Constant (Kd) | Provides thermodynamic data on the binding interaction. |

| Can the scaffold be used to detect hydrogen peroxide? | Boronic acids can be oxidized by reactive oxygen species (ROS) like H₂O₂. Design a probe where oxidation uncages a fluorophore. | Fold-change in fluorescence upon H₂O₂ addition. | Explores its potential as a sensor for oxidative stress. |

Summary and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with significant untapped potential. Its documented success in the synthesis of GPR119 agonists provides a strong foundation for its utility in complex molecule synthesis.[5][6][7][8] The key research opportunities lie in leveraging its constituent parts—the versatile boronic acid, the bio-active sulfonamide, and the property-enhancing morpholine—for the rational design of new therapeutic agents and chemical probes. Future research should focus on the systematic exploration of its reactivity in diverse coupling reactions and the expansion of its biological profiling against targets beyond GPR119, particularly within the human kinome.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. EP2670746A4 - Bicyclic heteroaryl compounds as gpr119 receptor agonists - Google Patents [patents.google.com]

- 6. MX2012012902A - Bicyclic heteroaryl compounds as gpr119 modulators. - Google Patents [patents.google.com]

- 7. AU2008317057B8 - Bicyclic Heterocycle Derivatives and their use as modulators of the activity of GPR119 - Google Patents [patents.google.com]

- 8. WO2007116229A8 - Heterocyclic gpcr agonists - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2-(Morpholinosulfonyl)phenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 2-(Morpholinosulfonyl)phenylboronic Acid in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful transformation is central to the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials. Within the diverse toolkit of reagents for this reaction, this compound has emerged as a particularly valuable building block. Its unique structural features offer distinct advantages in the synthesis of biaryl sulfonamides, a privileged scaffold in medicinal chemistry.

This comprehensive guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura coupling. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental design, and provide detailed, self-validating protocols to empower researchers in their synthetic endeavors.

Mechanistic Insights: Understanding the "Why" Behind the "How"

The success of a Suzuki-Miyaura coupling hinges on a finely tuned catalytic cycle. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism proceeds through a series of key steps involving a palladium catalyst:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species.

The morpholinosulfonyl group at the ortho-position of the phenylboronic acid can influence the reaction in several ways:

-

Electronic Effects: The strongly electron-withdrawing nature of the sulfonamide group can impact the nucleophilicity of the boronic acid, potentially influencing the rate of transmetalation.

-